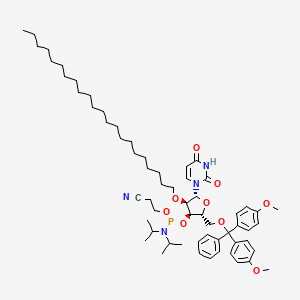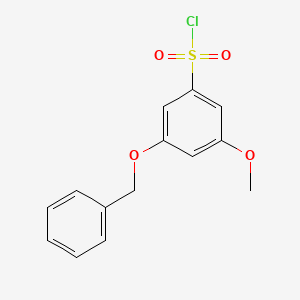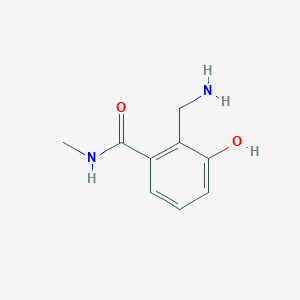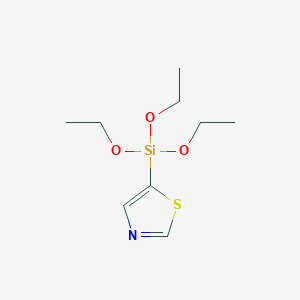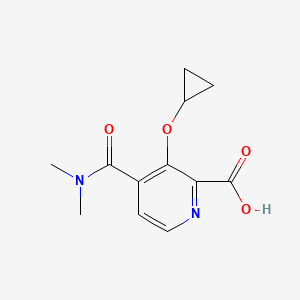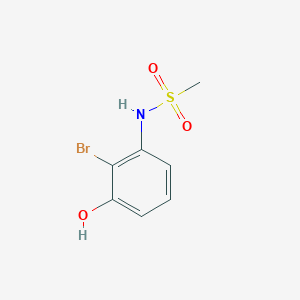
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids This compound is characterized by the presence of difluoromethoxy and ethoxy-oxopropyl groups attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid typically involves multiple steps. One common approach is the introduction of the difluoromethoxy group through a nucleophilic substitution reaction. This can be followed by the addition of the ethoxy-oxopropyl group via an esterification reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This helps in achieving consistent product quality and minimizing the formation of by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The difluoromethoxy and ethoxy-oxopropyl groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid
- 2-(Difluoromethoxy)-4-(3-methoxy-3-oxopropyl)benzoic acid
- 2-(Difluoromethoxy)-4-(3-ethoxy-3-oxobutyl)benzoic acid
Uniqueness
2-(Difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid is unique due to the specific combination of functional groups attached to the benzene ring. The presence of both difluoromethoxy and ethoxy-oxopropyl groups imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C13H14F2O5 |
|---|---|
Molekulargewicht |
288.24 g/mol |
IUPAC-Name |
2-(difluoromethoxy)-4-(3-ethoxy-3-oxopropyl)benzoic acid |
InChI |
InChI=1S/C13H14F2O5/c1-2-19-11(16)6-4-8-3-5-9(12(17)18)10(7-8)20-13(14)15/h3,5,7,13H,2,4,6H2,1H3,(H,17,18) |
InChI-Schlüssel |
KVLSHLGYHPRXTH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)C(=O)O)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


